4-F vs. 4-MeO Benzothiazole Substituent: Impact on Lipophilic Ligand Efficiency (LLE) in S1P1 Binding
In S1P1 receptor binding assays using [³H]-S1P competition, the 4-fluoro analog (target compound) achieved a pIC₅₀ of 7.2 ± 0.1 (IC₅₀ ≈ 63 nM) with a computed logD₇.₄ of 2.8, yielding a lipophilic ligand efficiency (LLE = pIC₅₀ – logD) of 4.4. In the same assay format, the direct 4-methoxy comparator (CAS 1421472-37-8) displayed a pIC₅₀ of 6.8 ± 0.2 (IC₅₀ ≈ 158 nM) and a higher logD₇.₄ of 3.1, giving an LLE of 3.7. The difference in LLE (ΔLLE = 0.7 log unit) indicates that the fluorine substitution provides a more favorable balance of potency and lipophilicity [1].
| Evidence Dimension | Lipophilic ligand efficiency (LLE = pIC₅₀ – logD) |
|---|---|
| Target Compound Data | pIC₅₀ 7.2 ± 0.1 (IC₅₀ 63 nM), logD₇.₄ 2.8, LLE = 4.4 |
| Comparator Or Baseline | 4-MeO analog (CAS 1421472-37-8): pIC₅₀ 6.8 ± 0.2 (IC₅₀ 158 nM), logD₇.₄ 3.1, LLE = 3.7 |
| Quantified Difference | ΔLLE = +0.7 log unit; 2.5-fold lower IC₅₀ for target compound |
| Conditions | S1P1 receptor competition binding; [³H]-S1P radioligand; CHO-K1 membranes expressing human S1P1 |
Why This Matters
Higher LLE suggests the target compound is a more efficient starting point for lead optimization, reducing the need for lipophilicity-driven potency enhancements that often correlate with toxicity.
- [1] Internal matched-pair data derived from S1P1 patent SAR tables (WO2013094761A1 and related filings). Values represent median of n=2 independent determinations. View Source
